1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate
Description
1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate is a bifunctional sulfonate ester featuring two 4-methylbenzenesulfonyl (tosyl) groups attached to a methyl-substituted propyl backbone. This structural motif renders the compound highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly in alkylation or cross-linking applications. The tosyl groups act as excellent leaving groups, while the methyl substituents enhance lipophilicity and stability under basic conditions.
Properties
Molecular Formula |
C18H22O6S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyloxybutan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3 |
InChI Key |
MFRBMNNZDFDJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate typically involves the reaction of 1-methyl-2-propanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate involves its ability to act as a sulfonate ester, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound .
Comparison with Similar Compounds
Key Observations:
Target vs. Phthalimide Derivative : The phthalimide group in the latter enhances rigidity and directs substitution reactions, whereas the target compound’s dual tosyl groups enable bifunctional reactivity, increasing its utility in cross-linking or polymer chemistry.
Target vs. Boc-Protected Compounds : Boc groups introduce acid-labile protection, limiting their use under acidic conditions. The target compound, lacking such groups, is more suitable for reactions requiring basic or neutral environments.
Target vs. THP-Protected Derivative : The THP group improves solubility in polar solvents but requires acidic deprotection. The target compound’s methyl groups enhance lipophilicity, favoring nonpolar reaction media.
Physicochemical Properties
While explicit data on the target compound’s melting/boiling points are unavailable, trends can be deduced:
- Molecular Weight: The target (392.46 g/mol) is heavier than most analogs due to dual tosyl groups, suggesting higher melting points and lower volatility compared to mono-sulfonates .
- Hydrogen Bonding: Unlike Boc- or carbamate-containing compounds, the target lacks hydrogen bond donors (0 H-bond donors vs. 1–2 in others), reducing solubility in polar solvents .
- Topological Polar Surface Area (TPSA) : Estimated TPSA for the target is ~89.1 Ų (similar to ), indicating moderate polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
